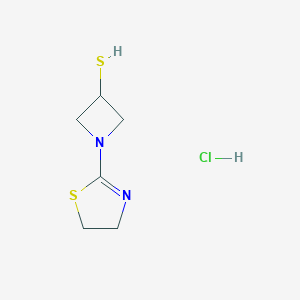

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride involves a multi-step process starting from 2-thiol-2-thiazoline or 2-(methylthio)-4,5-dihydrothiazole as raw materials. These methods employ nucleophilic substitution reactions, methylation, and hydrolysis steps to achieve the target compound with high purity and yield. The process showcases the compound's versatility and the feasibility of its synthesis for industrial applications (Zhu Shao-xuan, 2012).

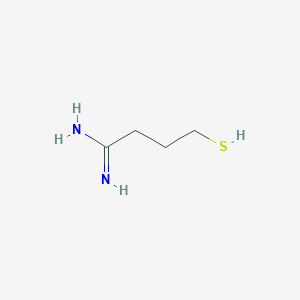

Molecular Structure Analysis

The molecular structure of 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride has been characterized by various spectroscopic techniques, including melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analyses confirm the structure of the intermediates and the final product, providing a detailed understanding of its chemical makeup and structural integrity (Zhang Zhi-bao, 2011).

Chemical Reactions and Properties

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride participates in various chemical reactions, illustrating its reactivity and potential as a building block in organic synthesis. Its application in the synthesis of oral carbapenem antibiotics, such as tebipenem pivoxil, highlights its value in drug development and its contribution to producing compounds with significant biological activity (K. Hayashi et al., 1999).

Wissenschaftliche Forschungsanwendungen

-

Scientific Field : Organic Chemistry

- Summary of Application : This compound is a chemical reagent used in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. In general, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH .

- Results or Outcomes : The outcome of its use would be the formation of a new organic compound. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis pathway being used .

-

Scientific Field : Medicinal Chemistry

- Summary of Application : Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities .

- Methods of Application : These compounds are typically synthesized and then tested in vitro and in vivo for their biological activities .

- Results or Outcomes : Thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1-(4,5-dihydro-1,3-thiazol-2-yl)azetidine-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S2.ClH/c9-5-3-8(4-5)6-7-1-2-10-6;/h5,9H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQPQHGYHHHITD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N2CC(C2)S.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475000 |

Source

|

| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride | |

CAS RN |

179337-57-6 |

Source

|

| Record name | 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidine-3-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)

![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)